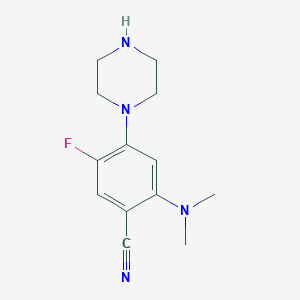
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile is an organic compound with a complex structure that includes a dimethylamino group, a fluorine atom, a piperazine ring, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-4-nitrobenzonitrile with piperazine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and substitution, to introduce the dimethylamino group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)-5-fluorobenzonitrile
- 4-(Dimethylamino)-5-fluorobenzonitrile
- 2-(Dimethylamino)-4-piperazin-1-ylbenzonitrile
Uniqueness
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, fluorine atom, piperazine ring, and benzonitrile moiety makes it particularly versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H17FN4 |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
2-(dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C13H17FN4/c1-17(2)12-8-13(11(14)7-10(12)9-15)18-5-3-16-4-6-18/h7-8,16H,3-6H2,1-2H3 |
InChIキー |
AYDDYHGFNQPHCJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1C#N)F)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















